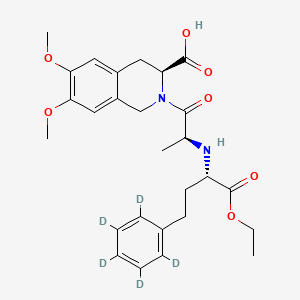

Moexipril-d5

Descripción general

Descripción

Moexipril-d5 es una forma marcada con deuterio de Moexipril, un potente inhibidor de la enzima convertidora de angiotensina (ECA) no sulfhidrílico de administración oral. Se utiliza principalmente en la investigación científica como estándar interno para la cuantificación de Moexipril mediante cromatografía de gases (GC) o espectrometría de masas de cromatografía líquida (LC-MS). El propio Moexipril se utiliza para el tratamiento de la hipertensión y la insuficiencia cardíaca congestiva .

Aplicaciones Científicas De Investigación

Moexipril-d5 is primarily used in scientific research as an internal standard for the quantification of Moexipril in various biological and chemical samples. This is particularly useful in pharmacokinetic and metabolic studies, where precise quantification is essential. Additionally, this compound is used in kinetic isotope effect studies and as an internal standard in nuclear magnetic resonance (NMR) experiments .

Mecanismo De Acción

Moexipril-d5, como forma marcada con deuterio de Moexipril, comparte el mismo mecanismo de acción que Moexipril. Moexipril es un profármaco que se convierte in vivo en su forma activa, Moexiprilat. El Moexiprilat inhibe la enzima convertidora de angiotensina (ECA), que es responsable de la conversión de la angiotensina I en angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, el Moexiprilat reduce los niveles de angiotensina II, lo que provoca una vasodilatación y una posterior disminución de la presión arterial .

Safety and Hazards

Direcciones Futuras

Moexipril, the non-deuterated form of Moexipril-d5, is used to treat high blood pressure . Patients are advised to take Moexipril exactly as directed and not to stop taking it even if they feel well . Future research may focus on further understanding the pharmacological properties of Moexipril and its deuterated forms.

Análisis Bioquímico

Biochemical Properties

Moexipril-d5 interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The interaction between this compound and ACE is crucial in its role in biochemical reactions. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the vasoconstrictor substance angiotensin II .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by relaxing blood vessels, causing them to widen . This relaxation of blood vessels helps prevent strokes, heart attacks, and kidney problems by lowering high blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ACE, which is achieved through its active metabolite, moexiprilat . This inhibition blocks the conversion of angiotensin I to angiotensin II, a vasoconstrictor substance .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing the pathophysiology of diseases and in surveying new therapeutic agents and in vivo treatments .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .

Transport and Distribution

It is known that Moexipril is incompletely absorbed, with bioavailability as moexiprilat of about 13% compared to intravenous (I.V.) moexipril .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal epithelial cells .

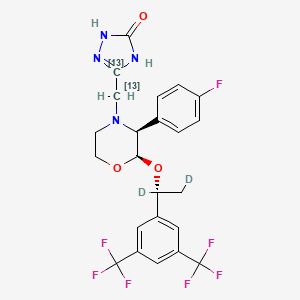

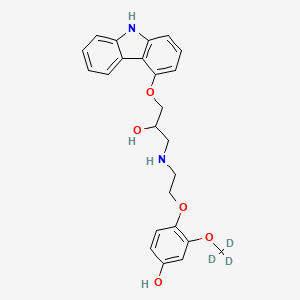

Métodos De Preparación

La síntesis de Moexipril-d5 implica la incorporación de deuterio, un isótopo estable del hidrógeno, en la molécula de Moexipril. Este proceso suele implicar el uso de reactivos y disolventes deuterados. La ruta sintética de this compound es similar a la de Moexipril, con la diferencia clave de utilizar materiales de partida deuterados. Los métodos de producción industrial de this compound no están ampliamente documentados, pero probablemente sigan principios similares a los utilizados en la síntesis de laboratorio, ampliados para una producción a mayor escala .

Análisis De Reacciones Químicas

Moexipril-d5, al igual que Moexipril, se somete a varios tipos de reacciones químicas:

Oxidación: Moexipril puede oxidarse para formar varios metabolitos. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir el Moexipril de nuevo a sus formas precursoras. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Moexipril puede sufrir reacciones de sustitución, especialmente en los grupos funcionales éster y amida. .

Aplicaciones de la investigación científica

This compound se utiliza principalmente en la investigación científica como estándar interno para la cuantificación de Moexipril en diversas muestras biológicas y químicas. Esto es particularmente útil en estudios farmacocinéticos y metabólicos, donde la cuantificación precisa es esencial. Además, el this compound se utiliza en estudios de efecto isotópico cinético y como estándar interno en experimentos de resonancia magnética nuclear (RMN) .

Comparación Con Compuestos Similares

Moexipril-d5 es único debido a su marcaje con deuterio, lo que lo hace particularmente útil como estándar interno en química analítica. Los compuestos similares incluyen:

Moexipril: La forma no deuterada de this compound, utilizada para el tratamiento de la hipertensión y la insuficiencia cardíaca.

Enalapril: Otro inhibidor de la ECA utilizado para fines terapéuticos similares.

Lisinopril: Un inhibidor de la ECA de acción prolongada utilizado en el tratamiento de la hipertensión y la insuficiencia cardíaca.

Ramipril: Un inhibidor de la ECA con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas .

El marcaje con deuterio del this compound proporciona ventajas en términos de estabilidad y cuantificación en los métodos analíticos, lo que lo convierte en una herramienta valiosa en la investigación científica.

Propiedades

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-SBCWFVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356929-49-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

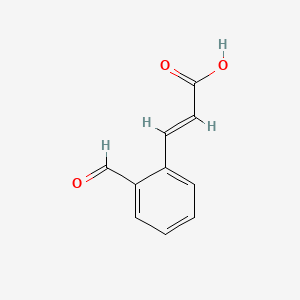

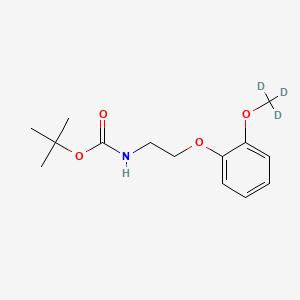

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)